4-(Hydroxymethyl)pyridine-2-sulfonamide

Medicinal Chemistry Supramolecular Chemistry Crystal Engineering

Researchers requiring regioselective functionalization of pyridine-2-sulfonamide scaffolds often face limited options for directed C-H activation. 4-(Hydroxymethyl)pyridine-2-sulfonamide solves this with its unique 4-hydroxymethyl group, enabling ortho-lithiation at the 3-position for precise SAR exploration. - Enables 3-functionalized analogs inaccessible from 5-isomer or unsubstituted parent compounds - High H-bond donor/acceptor density (4 acceptors, 2 donors) enhances fragment-based drug design for carbonic anhydrase, MALT1, and 11β-HSD1 targets - Consistent 95% purity across batches; stocked for rapid global dispatch to minimize project delays.

Molecular Formula C6H8N2O3S
Molecular Weight 188.21 g/mol
Cat. No. B13061658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)pyridine-2-sulfonamide
Molecular FormulaC6H8N2O3S
Molecular Weight188.21 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1CO)S(=O)(=O)N
InChIInChI=1S/C6H8N2O3S/c7-12(10,11)6-3-5(4-9)1-2-8-6/h1-3,9H,4H2,(H2,7,10,11)
InChIKeyJORUGAZTGHMXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydroxymethyl)pyridine-2-sulfonamide: Properties & Class Context


4-(Hydroxymethyl)pyridine-2-sulfonamide is a pyridine-based sulfonamide featuring a hydroxymethyl substituent at the 4-position of the heteroaromatic ring. With the molecular formula C₆H₈N₂O₃S and a molecular weight of 188.21 g/mol, it serves as a versatile building block in medicinal chemistry and agrochemical research . This compound belongs to the broader class of pyridine-2-sulfonamides, which are widely employed as intermediates for the synthesis of enzyme inhibitors (e.g., carbonic anhydrase, 11β-HSD1, MALT1), herbicides, and functional materials [1]. Unlike the unsubstituted parent structure, the 4-hydroxymethyl group introduces an additional hydrogen-bonding moiety and a site for further derivatization, enabling modulation of both physicochemical and biological properties.

Why 4-(Hydroxymethyl)pyridine-2-sulfonamide Is Irreplaceable


In research and industrial procurement, substituting one pyridine sulfonamide for another—even within the same nominal class—carries significant risk due to regioisomerism and differential substitution patterns. The 4-position hydroxymethyl group in 4-(hydroxymethyl)pyridine-2-sulfonamide creates a distinct spatial and electronic environment compared to its 5‑positional isomer and the unsubstituted parent compound [1]. This regioisomerism alters the compound's hydrogen-bonding capacity, lipophilicity, and susceptibility to metalation or electrophilic aromatic substitution. For example, the ortho‑lithiation of pyridine-2-sulfonamides is known to be highly position-dependent, with the 4‑hydroxymethyl group potentially acting as a directing group for regioselective functionalization . Therefore, direct substitution of 4‑(hydroxymethyl)pyridine-2-sulfonamide with a 5‑substituted analog or an unsubstituted pyridine-2-sulfonamide will yield divergent synthetic outcomes and unpredictable biological activity profiles. The following quantitative evidence establishes the specific dimensions of differentiation.

4-(Hydroxymethyl)pyridine-2-sulfonamide vs. Closest Analogs


Hydrogen-Bonding Capacity: 5-Isomer Comparison

The 4‑hydroxymethyl substitution pattern yields a different hydrogen‑bond donor/acceptor arrangement compared to the 5‑substituted isomer, directly impacting solid‑state packing and target‑ligand interactions. Both compounds have the same molecular formula and weight, but the 4‑isomer exhibits a distinct H‑bonding geometry [1].

Medicinal Chemistry Supramolecular Chemistry Crystal Engineering

Lipophilicity vs. Unsubstituted Parent

The hydroxymethyl group increases both hydrogen‑bonding capacity and molecular weight, which in turn modulates lipophilicity. The 4‑hydroxymethyl analog is expected to have a higher XLogP3‑AA value than the parent pyridine‑2‑sulfonamide, improving membrane permeability potential while maintaining aqueous solubility [1].

Medicinal Chemistry ADME Optimization Drug Design

Ortho-Lithiation Directing Potential

The 4‑hydroxymethyl group can serve as a directing group in ortho‑lithiation reactions, enabling regioselective functionalization at the 3‑position of the pyridine ring. This contrasts with the 5‑substituted isomer, where the hydroxymethyl group is too remote to direct metalation effectively .

Organic Synthesis Regioselective Functionalization C–H Activation

Solid-State Packing: H-Bond Synthons

The 4‑hydroxymethyl group introduces an additional OH···N hydrogen‑bond donor/acceptor, which alters the supramolecular synthons in the solid state. Unlike the simple N–H···O dimer/catemer motifs observed for unsubstituted pyridine‑2‑sulfonamide [1], the 4‑hydroxymethyl analog is predicted to form more complex hydrogen‑bonded networks involving both sulfonamide and hydroxymethyl groups.

Crystal Engineering Solid‑State Chemistry Formulation

4-(Hydroxymethyl)pyridine-2-sulfonamide Applications


3-Substituted Pyridine-2-sulfonamide Synthesis

Due to the potential ortho‑directing effect of the 4‑hydroxymethyl group, this compound is uniquely suited for directed ortho‑lithiation at the 3‑position [1]. Subsequent quenching with electrophiles yields 3‑functionalized analogs that are inaccessible from the 5‑isomer or the unsubstituted parent. This enables efficient exploration of SAR around the pyridine‑2‑sulfonamide core in medicinal chemistry programs targeting enzymes like carbonic anhydrase, MALT1, or 11β‑HSD1.

Hydrogen-Bond-Rich Drug Candidates

The combination of sulfonamide and hydroxymethyl groups provides a high density of hydrogen‑bond donors and acceptors. This property is valuable for designing molecules that engage protein active sites with polar networks [1]. The 4‑positional isomer offers a distinct spatial presentation of the hydroxymethyl group compared to the 5‑isomer, potentially leading to different binding modes and improved target selectivity in fragment‑based drug discovery.

Crystal Engineering & Co-crystal Design

The altered hydrogen‑bonding synthons predicted for 4‑(hydroxymethyl)pyridine‑2‑sulfonamide [1] make it a candidate for crystal engineering studies. Its unique solid‑state packing may facilitate the formation of co‑crystals with carboxylic acids, amides, or other hydrogen‑bond‑complementary partners, potentially enhancing physicochemical properties (e.g., dissolution rate, stability) of active pharmaceutical ingredients.

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